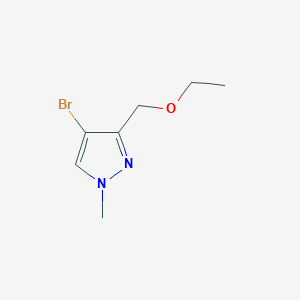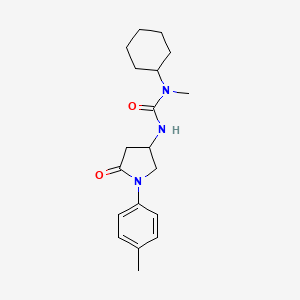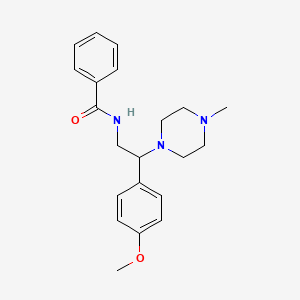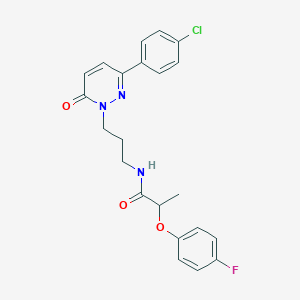![molecular formula C26H23N3O B2472992 5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-41-9](/img/structure/B2472992.png)
5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure. For instance, one study details the synthesis of pyrazolo[3,4-b]quinoline derivatives using a domino reaction facilitated by L-proline.Molecular Structure Analysis
Research on related quinoline derivatives, such as benzo[h]pyrazolo[3,4-b]quinolines, has shown that these molecules can form supramolecular structures through various intermolecular interactions. For instance, molecules of 8-methyl-10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline are linked into cyclic centrosymmetric dimers via paired C-H…N hydrogen bonds.Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . They often involve free radical bromination of alkyl benzenes .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite diverse. For example, the IUPAC name for the compound you mentioned is 5-benzyl-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline. Its molecular formula is C25H21N3O2 and its molecular weight is 395.5 g/mol.Wissenschaftliche Forschungsanwendungen
Structural and Supramolecular Aggregation Studies
Research has explored the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. Molecules of similar compounds are linked into structures ranging from cyclic dimers to complex three-dimensional frameworks through a combination of hydrogen bonds and pi-pi interactions. Such studies are crucial for understanding the molecular properties that influence the solid-state arrangement and potentially the reactivity and interaction with biological targets (Portilla et al., 2005).
Synthetic Approaches
The synthesis of pyrazoloquinoline derivatives has been a subject of several studies, highlighting methods to achieve variously substituted compounds efficiently. For example, a study discussed the facile access to 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives through multicomponent reactions catalyzed by L-proline, demonstrating the adaptability of synthetic strategies to obtain functionally diverse molecules (Karamthulla et al., 2014).
Potential Pharmacological Applications
While direct applications in pharmacology were not highlighted for the exact compound , the literature on related molecules shows interest in exploring their biological activities. The structural motifs of pyrazoloquinolines are investigated for their potential roles in medicinal chemistry, such as inhibitors or modulators of biological targets. For instance, compounds with the pyrazoloquinoline core have been evaluated for their activity against various targets, indicating the potential of these structures in drug discovery (Hutchinson et al., 2009).
Zukünftige Richtungen
The unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies . This suggests potential research avenues for 5-benzyl-3-(3,4-dimethylphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline in these areas, especially considering the diverse biological activities and applications of heterocyclic compounds.
Eigenschaften
IUPAC Name |
5-benzyl-3-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-9-10-20(13-18(17)2)25-23-16-29(15-19-7-5-4-6-8-19)24-12-11-21(30-3)14-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJYZSGKVCQQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2472914.png)

![methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2472919.png)

![methyl 2-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2472921.png)
![4-fluoro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2472923.png)

![3,5-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2472926.png)

![1-(3-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472928.png)


